N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide” is a type of N-heterocyclic compound . These compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Synthesis Analysis
These compounds are efficiently prepared in seven steps from commercially available substances in moderate to good yields . The reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Chemical Reactions Analysis
The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity, and 2-chloro-4-florophenyl sulfonamide (19b), or 5-chlorothiophene-2-sulfonamide (19c) showed potent inhibitory activity with a nanomolar IC50 value .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Scientific Research Applications
Antituberculosis Activity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, designed for the inhibition of Mycobacterium tuberculosis GyrB, highlights the potential application of thiazolo[5,4-b]pyridin-2-yl derivatives in combating tuberculosis. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound within this series, showed promising activity against Mycobacterium tuberculosis with a MIC of 28.44 μM and was not cytotoxic at 50 μM, underscoring the therapeutic potential of structurally related compounds in antituberculosis therapy Jeankumar et al., 2013.
Antiviral Research
Erik De Clercq's review on antiviral drug discovery touches on the significance of thiazolo and pyridine derivatives, including those structurally similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide, in the development of new antiviral therapies. The review emphasizes innovative strategies for treating viral infections, showcasing the broader implications of these compounds in antiviral research De Clercq, 2009.
Antimicrobial and Antitumor Studies
Research by Xun-Zhong et al. (2020) on zinc(II) complexes with pyridine thiazole derivatives demonstrates the antimicrobial and antitumor capabilities of thiazolo[5,4-b]pyridin-2-yl compounds. This study highlights the potential of these compounds in developing new bioactive materials with enhanced antimicrobial and antitumor properties, suggesting an application in the treatment of cancer and infectious diseases Xun-Zhong et al., 2020.
Synthetic Methodologies
The work of Shin et al. (2002) provides insight into the synthetic approaches for creating the pyridine skeleton of cyclothiazomycin, a macrobicyclic antibiotic. The synthesis involves constructing the 2-[2-(2-substituted thiazol-4-yl)]-4,5-dihydrothiazole-4-carboxylate, related to the this compound structure. This research contributes to the understanding of synthetic methods for producing complex thiazole and pyridine-based compounds with potential biological applications Shin et al., 2002.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors of various enzymes and receptors, including PI3Kα , which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
For instance, some thiazolo[5,4-b]pyridine compounds have shown strong inhibitory activity against PI3Kα, possibly due to the formation of a charged interaction with a key residue in the enzyme .
Biochemical Pathways
Given the potential inhibition of pi3kα, it can be inferred that the pi3k/akt/mtor pathway, which is involved in cell cycle progression, apoptosis, and cell growth, might be affected .
Result of Action
The inhibition of pi3kα could potentially lead to the suppression of the pi3k/akt/mtor pathway, thereby affecting cell growth and proliferation .
Future Directions
The future directions of these compounds could be further explored in the context of their potent PI3K inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction . This suggests potential applications in the development of new drugs targeting PI3K.
Biochemical Analysis
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit PI3K, which can lead to changes in cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to PI3K, inhibiting its activity and leading to changes in cell signaling pathways . This binding interaction is key to its mechanism of action.
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-14(10-3-4-10)18-12-7-5-11(6-8-12)15-19-13-2-1-9-17-16(13)21-15/h1-2,5-10H,3-4H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQGCOPBHJBWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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